molecular formula C15H15N3O2S B2611530 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351644-89-7

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2611530
CAS No.: 1351644-89-7
M. Wt: 301.36
InChI Key: KEPNSDGQABVNSL-UHFFFAOYSA-N
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Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-13-8-11(4-3-10(13)5-6-16-14)18-15(20)17-9-12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNSDGQABVNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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